2-Methyl-4-(pyrimidin-2-yloxy)aniline

Catalog No.
S2821945
CAS No.
926203-60-3
M.F
C11H11N3O
M. Wt
201.229
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(pyrimidin-2-yloxy)aniline

CAS Number

926203-60-3

Product Name

2-Methyl-4-(pyrimidin-2-yloxy)aniline

IUPAC Name

2-methyl-4-pyrimidin-2-yloxyaniline

Molecular Formula

C11H11N3O

Molecular Weight

201.229

InChI

InChI=1S/C11H11N3O/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3

InChI Key

XYXKJNQJZOFSQJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=NC=CC=N2)N

Solubility

not available

2-Methyl-4-(pyrimidin-2-yloxy)aniline is an organic compound featuring a pyrimidine ring linked to an aniline moiety through an ether bond. Its molecular formula is C₁₃H₁₄N₂O, and it consists of a methyl group attached to the aniline nitrogen at the para position relative to the ether linkage. This compound is characterized by its dual aromatic structure, which potentially enables various chemical interactions such as hydrogen bonding and π-π stacking.

Due to its functional groups:

  • Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, allowing for substitutions at the aromatic ring.
  • Methylation Reactions: The presence of the methyl group on the nitrogen allows for further methylation under specific catalytic conditions, such as those involving ruthenium complexes.
  • Cross-Coupling Reactions: It can serve as a precursor in cross-coupling reactions, particularly in the synthesis of more complex organic molecules .

The synthesis of 2-Methyl-4-(pyrimidin-2-yloxy)aniline can be accomplished through several methods:

  • Direct Etherification: The reaction of 4-amino-2-methylphenol with 2-chloropyrimidine in the presence of a base can yield the desired ether compound.
  • Metal-Catalyzed Reactions: Utilizing metal catalysts for coupling reactions can facilitate the formation of the ether bond under mild conditions.
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations.

2-Methyl-4-(pyrimidin-2-yloxy)aniline has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new anticancer agents or other therapeutic drugs targeting specific kinases.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
  • Chemical Research: It is useful in exploring reaction mechanisms and studying substitution reactions involving bidentate ligands.

Interaction studies involving 2-Methyl-4-(pyrimidin-2-yloxy)aniline could focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific proteins or enzymes, particularly those involved in cancer pathways.
  • Mechanistic Studies: Understanding how this compound interacts at a molecular level with other reagents or biological targets.

Such studies are essential for elucidating its potential therapeutic effects and optimizing its structure for enhanced activity.

Several compounds share structural similarities with 2-Methyl-4-(pyrimidin-2-yloxy)aniline. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Attributes
2-Methyl-4-(pyridin-2-yloxy)anilinePyridine ring instead of pyrimidinePotentially different biological activity profile
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]anilineContains additional pyridinePossible enhanced interactions due to multiple rings
2-Methyl-4-(pyrazin-2-yloxy)anilinePyrazine ring instead of pyrimidineDifferent electronic properties affecting reactivity
2-Methyl-4-(pyridin-3-yloxy)anilineSimilar structure with different connectivityVariations in binding interactions and stability

These compounds illustrate variations in biological activity and chemical reactivity based on their structural differences, emphasizing the uniqueness of 2-Methyl-4-(pyrimidin-2-yloxy)aniline within this class.

XLogP3

1.4

Dates

Modify: 2023-08-17

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